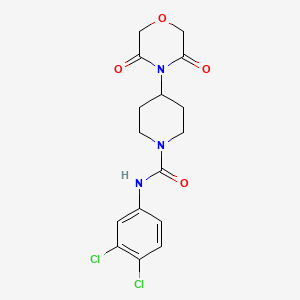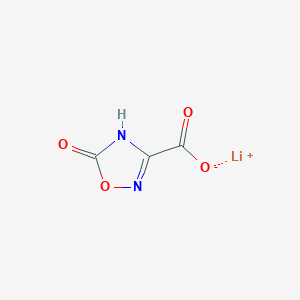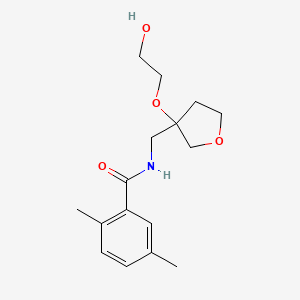
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide, also known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to the class of compounds known as piperidine carboxamides, which exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, this compound has been shown to have an antioxidant effect, reducing oxidative stress in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and ischemic stroke. This compound has also been shown to reduce inflammation and oxidative stress in the body. In addition, this compound has been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for the treatment of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide in lab experiments is its wide range of biological activities, which allows for the investigation of various disease models. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide. One potential area of research is the investigation of its potential use in treating cancer. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for cancer treatment. Additionally, further investigation is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapeutic agents. Finally, the development of more efficient synthesis methods for this compound may allow for its wider use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its wide range of biological activities makes it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Further research is needed to fully understand the mechanism of action of this compound and its potential use in treating cancer. The development of more efficient synthesis methods for this compound may also allow for its wider use in research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide involves the reaction of 3,4-dichloroaniline with 4-morpholinecarboxylic acid, followed by the addition of piperidine and the subsequent formation of the carboxamide. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in treating obesity, diabetes, and cancer.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4/c17-12-2-1-10(7-13(12)18)19-16(24)20-5-3-11(4-6-20)21-14(22)8-25-9-15(21)23/h1-2,7,11H,3-6,8-9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFKPRCNALVOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2818909.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2818911.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2818912.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2818914.png)


![5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2818920.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2818923.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)
